H-Thr-Thr-Thr-OH
Description
Significance of Short Peptides and Homooligomers in Chemical Biology
Short peptides, typically consisting of two to fifty amino acid residues, are pivotal molecules in chemical biology. medchemexpress.com They represent a unique molecular class, occupying a middle ground between small molecules and large protein biologics. prepchem.comecmdb.ca This position allows them to combine the advantages of both, such as better cell permeability than large proteins and higher selectivity compared to many small molecules. prepchem.com Peptides function as signaling molecules, hormones, and neurotransmitters, participating in a vast array of biological processes through specific interactions with cellular targets. medchemexpress.comnih.gov
Homooligomers, which are assemblies of identical protein subunits, are crucial for a multitude of biological functions. They are involved in regulating gene expression, enzyme activity, ion channels, and cell-cell adhesion processes. Current time information in Merrimack County, US.ontosight.ai The study of simple homooligomers like H-Thr-Thr-Thr-OH provides fundamental insights into the principles of protein-protein recognition and self-assembly, which are driven by factors like chemical and shape complementarity. Current time information in Merrimack County, US.smolecule.com These simpler systems allow researchers to dissect the forces and interactions that govern the formation of larger, more complex protein structures.
Overview of Threonine-Based Peptides in Fundamental Studies
Threonine (Thr), a polar, uncharged amino acid, possesses a hydroxyl group on its side chain, making it capable of forming hydrogen bonds and undergoing post-translational modifications like phosphorylation and glycosylation. hmdb.caarizona.edu These characteristics make threonine-rich sequences important in various biological contexts. For instance, threonine-rich regions can influence the structure and aggregation properties of proteins. ebi.ac.uk
In recent research, threonine-rich peptides have been investigated for their ability to form stable secondary structures, such as β-hairpins, and for their role in driving protein aggregation. ebi.ac.uk Studies on peptides containing threonine have explored their conformational behaviors and their potential to act as neurotoxic agents or to nucleate the aggregation of larger pathological proteins, such as those involved in Alzheimer's disease. rsc.orgasm.org The presence of multiple threonine residues can lead to unique structural propensities that are a subject of intense academic scrutiny.
Research Context and Scope of this compound Investigations
The tripeptide this compound, also known as L-threonyl-L-threonyl-L-threonine, represents a fundamental building block for studying the intrinsic properties of threonine homooligomers. nih.gov While extensive, detailed research focusing exclusively on this specific tripeptide is not widely published, its investigation falls within several key research areas.
Synthesis and Characterization: The synthesis of this compound would typically be achieved through standard solid-phase peptide synthesis (SPPS) methodologies. ontosight.ai This process involves the sequential addition of protected threonine amino acids to a solid support, followed by cleavage and deprotection to yield the final tripeptide.
Following synthesis, characterization is crucial to confirm the identity and purity of the compound. This involves techniques such as:
Mass Spectrometry: To verify the molecular weight of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and sequence of the amino acids.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized peptide.
Structural and Conformational Analysis: As a simple homooligomer, this compound is an ideal model for fundamental conformational analysis. Researchers would use techniques like Circular Dichroism (CD) and NMR spectroscopy to study its secondary structure preferences in different solvent environments. nih.govptbioch.edu.pl Such studies aim to understand how short, unconstrained threonine sequences behave and whether they have a propensity to adopt specific conformations, which could be the initial step in the formation of larger, structured domains like β-sheets.
Physicochemical Properties: Investigations would also focus on the fundamental physicochemical properties of this compound. This includes its solubility, stability, and potential for self-assembly or aggregation. ebi.ac.uk Understanding these properties in a simple tripeptide can provide a baseline for predicting the behavior of more complex threonine-rich protein domains.
Compound Data
Below are tables detailing the properties of the constituent amino acid and the tripeptide itself, based on publicly available data.
Table 1: Properties of L-Threonine
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₉NO₃ | nih.gov |
| Molar Mass | 119.12 g/mol | nih.gov |
| Appearance | White crystalline powder | nih.gov |
| Solubility in Water | 9.70 x 10⁴ mg/L at 25 °C | nih.gov |
| pKa (carboxyl) | 2.63 |
| pKa (amino) | 10.43 | |
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₂H₂₃N₃O₇ | nih.gov |
| Molecular Weight | 321.33 g/mol | nih.gov |
| IUPAC Name | (2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | nih.gov |
| Synonyms | L-threonyl-L-threonyl-L-threonine, T-T-T | nih.gov |
| Computed XLogP3 | -5.4 | nih.gov |
Table 3: Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | L-threonyl-L-threonyl-L-threonine, (Thr)₃ |
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O7/c1-4(16)7(13)10(19)14-8(5(2)17)11(20)15-9(6(3)18)12(21)22/h4-9,16-18H,13H2,1-3H3,(H,14,19)(H,15,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHRQWNJDJCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319392 | |
| Record name | 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56395-09-6 | |
| Record name | NSC344682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Chemical Modification Strategies
Peptide Synthesis Methodologies for H-Thr-Thr-Thr-OH
The synthesis of this tripeptide is achievable through several well-established chemical methodologies. The choice between solid-phase and solution-phase approaches often depends on the desired scale, purity requirements, and the specific challenges posed by the repeating threonine units.
Solid-Phase Peptide Synthesis (SPPS) Approaches
SPPS, pioneered by R.B. Merrifield, is a cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on an insoluble polymer support. nih.govmasterorganicchemistry.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. slideshare.net For this compound, the Fmoc/tBu strategy is the predominant approach.
Fmoc Chemistry in Tripeptide Synthesis
The Fmoc (9-fluorenylmethoxycarbonyl) strategy provides an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under basic conditions, while side-chain protecting groups and the resin linker are cleaved with acid. peptide.comnih.gov This mild approach is highly compatible with sensitive residues. nih.gov
The synthesis of this compound begins with a resin, to which the first C-terminal threonine residue is attached. peptide.com The key building block for the subsequent steps is an Nα-Fmoc protected threonine. Due to the reactive hydroxyl group in the threonine side chain, a protected derivative is typically used, most commonly Fmoc-Thr(tBu)-OH , where a tert-butyl (tBu) ether protects the side chain. peptide.comsigmaaldrich.com
The synthesis cycle for adding each threonine residue involves two main steps:
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound threonine is removed by treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.com The released fluorenyl group has a strong UV absorbance, which can be used to monitor the reaction's completion. nih.gov
Coupling: The next incoming Fmoc-Thr(tBu)-OH is activated and coupled to the newly freed N-terminal amine of the resin-bound peptide. masterorganicchemistry.com This cycle is repeated to assemble the full tripeptide chain.
After the final threonine residue is coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the solid support and the tBu side-chain protecting groups are simultaneously removed by treatment with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com
Table 1: Properties of Threonine Derivatives for Fmoc-SPPS
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
|---|---|---|---|
| Fmoc-Thr-OH | C₁₉H₁₉NO₅ | 341.36 | Nα-protected building block for SPPS, used when side-chain protection is not required. sigmaaldrich.com |
| Fmoc-Thr(tBu)-OH | C₂₃H₂₇NO₅ | 397.46 | Nα- and side-chain protected building block, prevents side-chain reactions during synthesis. sigmaaldrich.com |
Coupling Reagents and Reaction Optimization in SPPS
The formation of the amide bond between threonine residues is a critical step that requires an activating agent, known as a coupling reagent. bachem.com The selection of the reagent is crucial for achieving high efficiency and minimizing side reactions, particularly racemization. bachem.comacs.org For sterically hindered amino acids like threonine, and for sequences prone to aggregation, the choice of coupling reagent is even more critical. uni-kiel.de
Coupling reagents are broadly classified into two major families: carbodiimides and onium salts (aminium/uronium and phosphonium). uni-kiel.depeptide.com
Carbodiimides : Diisopropylcarbodiimide (DIC) is often used in SPPS. peptide.com Its activation of the amino acid is typically mediated by an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to increase efficiency and suppress racemization. peptide.comsigmaaldrich.com
Onium Salts : These are generally considered more efficient and rapid than carbodiimide-based methods. nih.govsigmaaldrich.com
Aminium/Uronium Salts : Reagents like HBTU , TBTU , and HATU are highly popular. nih.govsigmaaldrich.comHATU , which forms a highly reactive HOAt ester, is particularly effective for difficult couplings, including those involving N-methylated or sterically hindered residues. bachem.comsigmaaldrich.comsigmaaldrich.comHCTU is another efficient aminium salt that forms a more reactive O-6-ClBt ester. sigmaaldrich.com
Phosphonium Salts : PyBOP and PyAOP are common phosphonium-based reagents. sigmaaldrich.com They are highly effective and can be advantageous in specific applications, such as the coupling of N-methyl amino acids. peptide.comsigmaaldrich.com
Reaction optimization for a repetitive sequence like Thr-Thr-Thr may involve using stronger coupling reagents like HATU, extending coupling times, or performing double couplings to ensure the reaction goes to completion. The choice of base, such as N,N-diisopropylethylamine (DIPEA) or collidine, is also important to modulate reactivity and minimize side reactions. bachem.comuni-kiel.de
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis
| Reagent | Type | Key Features & Applications |
|---|---|---|
| DIC/HOBt | Carbodiimide | Standard, cost-effective method. HOBt additive minimizes racemization. peptide.com |
| HBTU/TBTU | Aminium Salt | Efficient and fast-acting reagents, widely used for routine synthesis. nih.govsigmaaldrich.com |
| HATU | Aminium Salt | Highly reactive due to the HOAt leaving group; excellent for sterically hindered couplings. bachem.comsigmaaldrich.com |
| HCTU | Aminium Salt | More reactive than HBTU due to the 6-Cl-HOBt derivative, providing rapid coupling. sigmaaldrich.com |
| PyBOP | Phosphonium Salt | Generates OBt esters; very effective coupling reagent. sigmaaldrich.com |
| COMU | Aminium Salt | Oxyma-based reagent with high efficiency, considered safer than benzotriazole-based reagents. bachem.comsigmaaldrich.com |
Solution-Phase Peptide Synthesis Protocols
Solution-phase peptide synthesis (SolPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. thaiscience.info While it requires purification after each step, it is highly scalable and can be advantageous for producing large quantities of shorter peptides like this compound. bachem.com
Strategies for Minimally Protected Systems
For the synthesis of short peptides, it is sometimes possible to proceed with minimal protection of amino acid side chains. frontiersin.org Research has shown that peptides containing threonine can be synthesized without protection of the side-chain hydroxyl group under certain conditions. nih.gov In the case of this compound, a potential strategy would involve using Nα-Fmoc-Thr-OH directly. This approach simplifies the synthesis by eliminating the need for the final side-chain deprotection step. However, it carries the risk of side reactions, such as O-acylation of the hydroxyl group, which would lead to branched impurities. Careful selection of coupling reagents and reaction conditions is necessary to favor N-acylation over O-acylation.
Fragment Condensation Techniques
Fragment condensation is a convergent strategy where smaller, pre-synthesized peptide fragments are coupled together. slideshare.netsquarespace.com For this compound, this could involve a [2+1] approach: the dipeptide H-Thr-Thr-OH would be synthesized first and then coupled to a protected threonine monomer (e.g., Fmoc-Thr-OH).
The primary challenge in fragment condensation is the heightened risk of racemization at the C-terminal residue of the activated peptide fragment. squarespace.com To mitigate this, the fragment's C-terminal residue is often chosen to be glycine (B1666218) or proline, which are not chiral or are sterically constrained, respectively. squarespace.com When this is not possible, as in the case of coupling a Thr-Thr fragment, specific coupling reagents that minimize racemization, such as DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), are employed. nih.gov The use of pseudoproline derivatives at the C-terminus of a fragment can also effectively suppress racemization during coupling. researchgate.net
Challenges and Innovations in Tripeptide Synthesis
The synthesis of peptides containing multiple threonine residues is often complicated by issues such as aggregation and low coupling efficiency. To address these challenges, specialized chemical strategies have been developed.
A significant side reaction during the synthesis of peptides containing protected serine and threonine residues is β-elimination, which is often induced by the basic conditions used for Fmoc deprotection. researchgate.net This reaction leads to the formation of dehydroamino acids. researchgate.net For phosphoserine and phosphothreonine, the use of monobenzyl-protected derivatives is a common strategy to minimize β-elimination, although it is not always completely suppressed. researchgate.net Studies have shown that the choice of base for Fmoc deprotection is critical; for instance, using 0.5% DBU can effectively remove the Fmoc group while suppressing β-elimination. acs.org Furthermore, β-elimination of the hydroxyl group on serine and threonine can also occur under moderately high-temperature conditions, suggesting that temperatures above 25°C and excessive alkalinity should be avoided. nih.gov
Pseudoproline dipeptides are powerful tools for improving the synthesis of "difficult" peptides, including those rich in threonine. wikipedia.org These derivatives are created by reacting serine or threonine with aldehydes or ketones to form oxazolidine (B1195125) rings, which temporarily protect the side chain and introduce a "kink" in the peptide backbone. wikipedia.org This conformational disruption prevents peptide aggregation and increases solvation and coupling rates. wikipedia.orgacs.org
The use of pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ψMe,MePro)-OH, has been shown to significantly improve the quality and yield of synthetic peptides. wikipedia.orgpeptide.com While traditionally used as dipeptides due to the difficulty of coupling to a pseudoproline residue, recent research has explored the use of Fmoc-protected pseudoprolines as individual amino acids in peptide synthesis. nih.govsci-hub.se This approach can be particularly beneficial in automated or manual synthesis of challenging sequences. nih.govsci-hub.se
Suppression of Side Reactions (e.g., β-Elimination)
Chemical Modifications and Analogues Synthesis
The this compound peptide can be chemically modified to introduce a variety of functionalities, creating analogues with tailored properties.
Site-Specific Derivatization of this compound
Site-specific modification of peptides is crucial for creating functional probes and therapeutic agents. Various methods have been developed for the targeted derivatization of amino acid residues. For instance, the N-termini of serine and threonine can react with aldehyde probes to form an oxazolidine conjugate. mdpi.com Additionally, enzymatic methods, such as those using sortase A, allow for the specific modification of peptide termini. researchgate.net Another innovative approach involves the salicylaldehyde (B1680747) ester-mediated ligation of unprotected peptides at serine or threonine residues, which has been successfully used in the synthesis of therapeutic peptides. pnas.org
Synthesis of Threonine-Containing Peptide Derivatives
The synthesis of derivatives and analogues of threonine-containing peptides is an active area of research. A novel method for synthesizing threonine O-peptide derivatives involves the ring-opening reaction of an aziridine (B145994) peptide with a carboxylic acid. oup.com This technique has been shown to produce O-aminoacyl or dipeptidyl esters of a threonine peptide derivative in good yields and without racemization. oup.com
Furthermore, stereospecific synthesis methods have been developed to create peptide analogs containing allo-threonine and D-allo-threonine residues, which are non-proteinogenic amino acids found in some biologically active peptides. osti.govacs.orgacs.org These methods allow for the direct conversion of threonine residues into their allo- and D-allo-threonine counterparts. osti.govacs.org The synthesis of peptides containing fluorinated threonine analogues, such as CF3-threonine, has also been explored to create β-strand mimics that can disrupt protein-protein interactions. beilstein-journals.org
Incorporation of Post-Translational Modifications (e.g., Phosphorylation, Glycosylation)
Post-translational modifications (PTMs) such as phosphorylation and glycosylation play a vital role in regulating protein function. qyaobio.comwikipedia.org The site-specific incorporation of these modifications into synthetic peptides like this compound is essential for studying their biological effects.
Phosphorylation:
Phosphorylation occurs on the hydroxyl groups of serine, threonine, and tyrosine. qyaobio.comwikipedia.org The synthesis of phosphopeptides can be achieved by incorporating protected phospho-amino acids during solid-phase peptide synthesis (SPPS). jpt.com For threonine, Fmoc-Thr(PO(OBzl)OH)-OH is a commonly used building block, as fully protected phosphate (B84403) triesters are prone to β-elimination. sigmaaldrich.com The presence of a phosphate group can influence peptide fragmentation in mass spectrometry, a factor that is utilized in identifying phosphorylation sites. nih.govresearchgate.net Research has also highlighted structural differences between serine and threonine phosphorylation, with phosphothreonine showing a preference for a more ordered, cyclic conformation. biorxiv.org
Glycosylation:
Glycosylation involves the attachment of carbohydrate molecules to proteins. uab.edu O-linked glycosylation occurs at the hydroxyl groups of serine and threonine residues. uab.educhomixbio.com The synthesis of glycopeptides can be challenging but is crucial for understanding the role of glycosylation in biological processes such as cell signaling and immune response. chomixbio.com Studies have demonstrated the importance of threonine glycosylation in the activity of certain antimicrobial peptides. nih.gov Methods for the site-specific introduction of glycans include the use of glycosyltransferases and chemoenzymatic strategies. unil.chnih.gov
Structural and Conformational Investigations
Conformational Analysis of Threonine-Rich Peptide Sequences
Threonine-rich sequences, such as the H-Thr-Thr-Thr-OH tripeptide, exhibit distinct conformational tendencies that are influenced by a combination of intramolecular interactions and the surrounding environment.
Solution-State Conformational Preferences
In solution, this compound does not adopt a single, rigid structure but rather exists as an equilibrium of multiple conformations. The relative populations of these conformers are dictated by a delicate balance of forces, including hydrogen bonding and steric effects.
Intramolecular hydrogen bonds play a significant role in stabilizing the conformations of threonine-containing peptides. The hydroxyl group of the threonine side chain can act as both a hydrogen bond donor and acceptor, leading to various possible interactions with the peptide backbone. For instance, the side-chain hydroxyl can form a hydrogen bond with the backbone carbonyl oxygen of the same residue or an adjacent one. nih.govmdpi.com In phosphorylated threonine peptides, the phosphate (B84403) group can form direct intramolecular hydrogen bonds with backbone amide protons. nih.govresearchgate.netacs.org These interactions can influence the local geometry and contribute to the formation of more compact structures.
Studies on related threonine-containing peptides have revealed that intramolecular hydrogen bonding between the active hydrogens of the threonine side chain and the backbone carbonyl oxygen can lead to the formation of seven-membered rings. mdpi.com This type of interaction is a key factor in determining the conformational landscape of the peptide.
Short peptides, including tripeptides, have the potential to form β-turns, which are secondary structures that cause a reversal in the direction of the polypeptide chain. wikipedia.orgwikipedia.org A β-turn consists of four amino acid residues, and in the context of this compound, this structure would involve residues from adjacent peptide molecules or be a component of a larger sequence.
Research on threonine-rich pentapeptides has demonstrated their propensity to form distinct β-turn arrangements. nih.gov These turns are often stabilized by hydrogen bonds and are crucial for the peptide's biological activity. nih.gov Specifically, type I and type II β-turns are common, with type I being more prevalent. wikipedia.orgwikipedia.org The formation of these turns can be influenced by the amino acid sequence and the presence of specific residues like proline. researchgate.netnih.gov In threonine-containing peptides, the side chain can participate in stabilizing these turns through hydrogen bonding. wikipedia.org
| Turn Type | Key Residues Involved (i to i+3) | Common Associated Structures |
| Type I | General amino acids | 3₁₀ helices, ends of α-helices |
| Type II | Often Gly at position i+2 or i+3 | Beta-links in β-sheets |
| Type I' | Inverted backbone of Type I | Beta-hairpins |
| Type II' | Inverted backbone of Type II | Beta-hairpins |
This table summarizes common β-turn types and their general characteristics. wikipedia.orgwikipedia.orgnih.gov
In addition to folded structures like β-turns, threonine-rich peptides can also adopt more extended conformations, such as the polyproline II (PPII) helix and β-strands. nih.govresearchgate.netacs.org The PPII helix is a left-handed helix with a more open and extended structure than the classic α-helix. The equilibrium between these extended forms and more compact, folded structures is a key aspect of the conformational dynamics of threonine peptides. nih.gov
Studies on threonine-rich peptides have shown that they can exist in a dynamic equilibrium between PPII and β-strand conformations. nih.govresearchgate.netacs.org Some research indicates that while the lowest energy conformers of tripeptides may be compact, the most important conformers in solution are often extended structures due to thermodynamic favorability. nih.gov The propensity for helical versus extended structures can be influenced by factors such as phosphorylation, which in the case of threonine peptides, can shift the equilibrium towards β-strands. nih.gov
Beta-Turn Formations in Short Threonine Peptides
Influence of Solvent Environment on Tripeptide Conformation
The solvent environment plays a critical role in modulating the conformational preferences of peptides. The polarity of the solvent can influence the strength of intramolecular hydrogen bonds and the stability of different secondary structures. researchgate.net
In polar, aqueous solutions, the competition from water molecules can destabilize some intramolecular hydrogen bonds. pnas.org However, very strong hydrogen bonds, such as those involving the side chains of serine and threonine, can persist. pnas.org For threonine-containing peptides, a change in solvent can alter the balance between different conformations. For example, in some cases, a less polar solvent can favor the formation of ordered structures like β-turns. researchgate.net Computational studies combining explicit solvent molecules with continuum models have been shown to provide results in good agreement with experimental data for understanding these effects. acs.orgunimi.it
Impact of Amino Acid Chirality
The chirality of amino acids is a fundamental determinant of peptide and protein structure. Threonine has a second chiral center in its side chain, leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. oup.comnih.gov The naturally occurring form is L-threonine.
Introducing a D-amino acid into a peptide composed of L-amino acids can significantly alter its conformational preferences. nih.gov The intrinsic backbone conformational propensities of D-amino acids are generally the inverse of their L-enantiomers. oup.comresearchgate.net This means that a peptide made of D-amino acids would be expected to adopt a mirror-image structure to its L-counterpart. researchgate.net
Mechanisms of this compound Self-Assembly
The self-assembly of peptides is a spontaneous process where molecules organize into stable, ordered structures through various non-covalent interactions. frontiersin.org In the case of this compound, which is a polar, uncapped peptide, the primary drivers of assembly are expected to be hydrogen bonding and electrostatic interactions, with hydrophobic forces playing a more subtle role.
The architecture of self-assembled peptides is governed by a combination of weak, non-covalent forces. nih.gov The specific contributions of these interactions for a molecule like this compound are critical to its potential to form higher-order structures.
Hydrogen Bonding: This is a paramount interaction for peptide self-assembly. For this compound, hydrogen bonds can form between the amide backbones of adjacent peptides, a key factor in the formation of β-sheet-like structures. nih.gov Additionally, the threonine side chain, with its hydroxyl (-OH) group, provides further opportunities for extensive hydrogen bonding, which can stabilize the resulting nanostructures. wikipedia.org The presence of both a hydrogen bond donor (the -OH group) and an acceptor (the oxygen atom) on the side chain allows for complex and robust networks. Studies on the single amino acid L-Threonine have highlighted the crucial role of hydrogen bonding in facilitating self-assembled structures. chemrxiv.org
Electrostatic Interactions: As an uncapped peptide, this compound possesses a positively charged N-terminus (–NH3+) and a negatively charged C-terminus (–COO−) at neutral pH. These charged ends can engage in electrostatic attractions, guiding the head-to-tail arrangement of the peptides into larger assemblies. nih.gov However, electrostatic repulsion between like charges can also influence the final morphology and stability of the structures. nih.gov The balance between these attractive and repulsive forces is a key determinant of the assembly process.
Hydrophobic Interactions: While threonine is a polar amino acid, its side chain also contains a methyl (-CH3) group, which introduces a modest hydrophobic character. These hydrophobic regions may contribute to the stability of the core of a self-assembled structure, as they are shielded from the aqueous environment. nih.gov This interaction, though weaker than hydrogen bonding in this context, helps to drive the aggregation of the peptide molecules.
Table 1: Key Intermolecular Interactions in this compound Self-Assembly
| Interaction Type | Participating Groups | Expected Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Peptide Backbone (N-H, C=O), Side Chain (-OH) | Primary driving force; directs the formation of ordered secondary structures like β-sheets. nih.govwikipedia.org |
| Electrostatic | N-terminus (-NH3+), C-terminus (-COO-) | Guides head-to-tail organization; influences packing and morphology through attraction and repulsion. nih.gov |
| Hydrophobic | Side Chain (-CH3) | Contributes to the stability of the assembled core by minimizing contact with water. nih.gov |
The self-assembly process is highly sensitive to environmental conditions. The final supramolecular structures are the result of a thermodynamic equilibrium that can be shifted by external factors.
Concentration: Peptide self-assembly is a concentration-dependent phenomenon. Below a certain critical aggregation concentration, the peptides will remain as soluble monomers. As the concentration increases, intermolecular interactions become more favorable, leading to the formation of ordered aggregates. chemrxiv.org Studies on Fmoc-protected threonine derivatives show that altering the concentration can lead to distinct morphological transitions, from spheres at lower concentrations to more complex shapes at higher concentrations. chemrxiv.org
Temperature: Temperature can have a complex effect on the self-assembly of peptides. Generally, increasing temperature can enhance hydrophobic interactions while potentially weakening hydrogen bonds. nih.gov The specific outcome depends on the dominant forces driving the assembly. For a system where hydrogen bonding is critical, like this compound, an increase in temperature might disrupt the ordered structures. Conversely, if hydrophobic interactions play a significant role in stabilization, a moderate temperature increase could favor assembly. Research on Fmoc-threonine variants has demonstrated that temperature changes can induce morphological transitions in the resulting nanostructures. chemrxiv.org
Role of Intermolecular Interactions (Hydrogen Bonding, Electrostatic, Hydrophobic)
Morphological Characterization of Self-Assembled Structures
The interplay of intermolecular forces and environmental conditions dictates the final shape, or morphology, of the self-assembled nanostructures.
Short peptides can assemble into a variety of well-defined nanoscale morphologies. While specific data for this compound is scarce, studies on the constituent amino acid L-threonine show that it can form fiber-like structures. chemrxiv.org It is plausible that the tripeptide could form similar one-dimensional (1D) structures, such as fibers or rods, stabilized by extensive intermolecular hydrogen bonding. Other potential morphologies for short peptides include spheres and more complex aggregates. beilstein-journals.orgnih.gov For instance, studies on Fmoc-Thr(tbu)-OH, a derivative of threonine, have shown a transition from spherical structures to rods and dumbbell-like shapes depending on concentration and temperature. chemrxiv.org
The organization at the nanoscale describes how individual peptide molecules are arranged within the larger structure. A common organizational motif for peptides is the cross-β structure, where β-strands formed by the peptides run perpendicular to the main axis of a fibril. nih.gov This arrangement is stabilized by a dense network of hydrogen bonds along the peptide backbones. For this compound, it is hypothesized that individual molecules would first align to form β-strands, which then laterally associate to create sheets or protofilaments. These, in turn, could twist or stack to form mature fibers or other nanostructures. researchgate.net The precise packing would be influenced by the steric hindrance and hydrogen-bonding capabilities of the threonine side chains. wikipedia.org
Modulation of Self-Assembly through Chemical Design
A key advantage of peptide-based materials is the ability to tune their self-assembly and resulting properties through rational chemical modification. While not specifically documented for this compound, general strategies can be inferred. Modifying the N- or C-terminus of the peptide, for example by adding bulky aromatic groups like 9-fluorenylmethoxycarbonyl (Fmoc), can dramatically alter the self-assembly process by introducing strong π-π stacking interactions. nih.govchemrxiv.org Furthermore, changing the amino acid sequence, even subtly, can have a profound impact on the resulting supramolecular structures. For instance, incorporating amino acids with different properties (e.g., hydrophobic or charged) into the threonine sequence would change the balance of intermolecular forces and lead to different assembled architectures. acs.org
Self Assembly and Supramolecular Architectures
Effects of N-Terminal and Side-Chain Modifications on Assembly
Modifications to the terminal ends and side chains of peptides can profoundly influence their self-assembly pathways and the morphology of the resulting supramolecular structures. These changes can alter the hydrophobic-hydrophilic balance, introduce new non-covalent interactions, and impose steric constraints that guide the formation of specific architectures.
Seminal research into the self-assembly of modified threonine derivatives provides critical insights into the roles these modifications play. A key study focused on N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a single amino acid derivative that features a significant N-terminal modification (the Fmoc group) and a side-chain modification (the tert-butyl group). researchgate.net The investigation revealed that these modifications are crucial drivers of self-assembly, leading to the formation of unique and complex micro- and nano-architectures. researchgate.net
The N-terminal Fmoc group, a bulky aromatic moiety, is a well-established promoter of peptide self-assembly. reading.ac.ukacs.orgreading.ac.uk Its primary role is to facilitate π–π stacking interactions between adjacent molecules, which provides a strong directional force for the formation of ordered aggregates, often leading to fibrillar structures. researchgate.netreading.ac.uk In the case of Fmoc-Thr(tBu)-OH, these π–π stacking interactions are a key driving force for the initial assembly process. researchgate.net
The modification of the threonine side-chain hydroxyl group with a bulky, hydrophobic tert-butyl (tBu) group also plays a pivotal role. This modification not only protects the hydroxyl group but also significantly increases the hydrophobicity and steric bulk of the side chain, influencing how the molecules pack together. The interplay between the N-terminal Fmoc group, the protected side chain, and the inherent chirality of the threonine residue dictates the ultimate morphology of the self-assembled structures. researchgate.net
Under controlled conditions of concentration and temperature, Fmoc-Thr(tBu)-OH was observed to form several distinct and unusual morphologies, departing from simple spheres or rods. These included structures described as "fibrous dumbbells" and "double-sided broomstick-like" assemblies. researchgate.net The formation of these complex, hierarchical structures highlights the sophisticated level of control that can be exerted over the self-assembly process through strategic chemical modification.
To further elucidate the specific contribution of the threonine structure, a comparative study was conducted with the analogous serine derivative, Fmoc-Ser(tBu)-OH. This comparison helped to isolate the effect of the additional methyl group present on the threonine side chain. The results indicated that this subtle difference in the amino acid side chain contributes significantly to the observed morphologies, underscoring the high degree of structural sensitivity in the self-assembly process. researchgate.net
Computational modeling of the interactions between pairs of Fmoc-Thr(tBu)-OH molecules suggests that both head-to-head (HH) and head-to-tail (HT) interaction configurations are possible. The prevalence of one interaction mode over the other, influenced by experimental conditions, likely directs the morphological transitions observed in the self-assembly of this modified threonine. researchgate.netresearchgate.net These findings demonstrate that even single amino acid building blocks, when appropriately modified at their N-terminus and side chain, can serve as powerful scaffolds for the bottom-up fabrication of novel supramolecular architectures. researchgate.net
Table 1: Morphologies of Self-Assembled Fmoc-Thr(tBu)-OH
This table summarizes the various supramolecular structures formed by Fmoc-Thr(tBu)-OH under different experimental conditions, as described in the research.
| Condition | Observed Morphology | Driving Forces |
| Varying Concentration | Spheres, Rods | π–π Stacking, Hydrophobic Interactions |
| Controlled Temperature | Fibrous Dumbbells | π–π Stacking, Steric Hindrance, Crystallization |
| Controlled Concentration & Temperature | Double-sided Broomstick-like Structures | π–π Stacking, Hydrophobic Interactions, Solvent Effects |
Computational Modeling and Theoretical Studies
Quantum Chemistry Calculations for Conformational Energy Landscapes
Quantum chemistry calculations provide a static, time-independent view of a molecule's potential energy surface. These methods are essential for identifying stable conformations, determining their relative energies, and understanding the energy barriers between them. For flexible molecules like peptides, this involves mapping a complex landscape of possible shapes. cuni.cz
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is applied to predict the geometries, relative energies, and vibrational frequencies of various conformers. In the context of small peptides like H-Thr-Thr-Thr-OH, DFT calculations can identify the most stable structures by optimizing the geometry to find energy minima on the potential energy surface. researchgate.netscispace.com
Studies on similar small molecules have demonstrated that DFT can effectively evaluate the stability of different conformers, such as chair, boat, and twist forms. researchgate.netchemmethod.com For this compound, with its multiple rotatable bonds, numerous conformations are possible. DFT calculations would predict their relative stabilities, which are influenced by intramolecular hydrogen bonds involving the hydroxyl and carbonyl groups. nih.govscirp.org The method can also be used to study transition states between conformers, revealing the energy barriers for conformational interconversion. researchgate.net
Table 1: Illustrative DFT-Calculated Parameters for Peptide Conformers (Note: This data is representative of findings for small peptides and illustrates the type of information obtained through DFT analysis.)
| Conformer | Relative Energy (kJ/mol) | Key Intramolecular H-Bonds | Dipole Moment (Debye) |
|---|---|---|---|
| Extended Chain | 0.00 | N-H···O=C | 7.5 |
| β-Turn Type I | 4.52 | O-H···O=C, N-H···O=C | 8.2 |
| β-Turn Type II | 6.89 | N-H···O=C | 9.1 |
| Twist-Chair | 12.30 | O-H···N | 6.8 |
Ab initio (from first principles) quantum chemistry methods are another cornerstone of conformational analysis. cas.cz Unlike DFT, which relies on a functional of the electron density, methods like Hartree-Fock (HF) and more advanced techniques compute solutions to the Schrödinger equation without empirical parameters. cuni.czcdnsciencepub.com These methods are computationally intensive but provide a high level of theoretical accuracy.
For small peptides, ab initio calculations have been instrumental in creating a complete database of stable conformations. cdnsciencepub.com A landmark study on a model triamide, For-Ala-Ala-NH₂, using ab initio geometry optimization, identified 49 distinct stable conformations on its potential energy surface. cdnsciencepub.com A similar approach applied to this compound would involve systematically exploring the rotational landscape of its dihedral angles (φ, ψ) to locate all energy minima. The results of such calculations are crucial for understanding the intrinsic folding preferences of the peptide backbone and the influence of the threonine side chains. cdnsciencepub.comcdnsciencepub.com These theoretical structures can then be validated by comparing calculated properties, such as NMR chemical shifts, with experimental data. illinois.eduroyalsocietypublishing.org
Table 2: Summary of Ab Initio Analysis for a Model Tripeptide (Note: Based on general findings for tripeptides like For-Ala-Ala-NH₂.)
| Computational Method | Basis Set | Number of Initial Geometries | Number of Stable Conformers Found | Key Finding |
|---|---|---|---|---|
| Hartree-Fock (HF) | 3-21G | 81 | 49 | Revealed a complex potential energy surface with many stable local minima. cdnsciencepub.com |
| HF | cc-pVDZ | 36 | 5 | Identified five stable conformations for β-alanine in the gas phase. scirp.org |
Density Functional Theory (DFT) Applications
Molecular Dynamics (MD) Simulations of this compound and Analogues
The interaction of a peptide with its environment, particularly water, is critical to its structure and function. MD simulations are the primary tool for investigating these solvation effects. For this compound, simulations in a box of explicit water molecules would reveal the detailed dynamics of its hydration shell. The polar hydroxyl (-OH) groups of the threonine side chains are expected to form strong hydrogen bonds with surrounding water molecules. nih.gov
Studies on peptides in solution show that polar residues can retain significant hydration. nih.gov The solvation free energy, which quantifies the energy change when a molecule is transferred from a vacuum to a solvent, can be calculated from simulations and indicates the molecule's solubility. semanticscholar.org Furthermore, MD simulations can capture phenomena like "snorkeling," where side chains extend towards the solvent to maintain favorable interactions, a process that would be relevant for the threonine residues in this compound. nih.gov
Table 3: Representative Solvation Properties from MD Simulations (Note: Illustrative data based on studies of polar amino acids and peptides.)
| Property | Value | Significance |
|---|---|---|
| Solvation Free Energy (in water) | -24.39 kcal/mol | Indicates favorable solubility in aqueous environments. semanticscholar.org |
| Average Water Contacts | 25-30 | Shows the extent of hydration around the peptide. |
| Side Chain H-Bonds (with water) | 3-6 | Highlights the strong interaction of threonine's hydroxyl groups with the solvent. nih.gov |
| Backbone H-Bonds (with water) | 4-8 | Demonstrates the hydration of the peptide backbone. |
The conformational stability of a peptide refers to its ability to maintain a particular three-dimensional shape over time. MD simulations are used to assess this by monitoring structural fluctuations and transitions between different states. biorxiv.orgresearchgate.net Starting from a specific conformation (e.g., one identified by quantum chemistry), an MD simulation can show whether that structure is stable in solution or if it rapidly unfolds or transitions to another state. aip.org
Key metrics used to analyze stability include the Root Mean Square Deviation (RMSD) from the initial structure and the analysis of secondary structure elements over the course of the simulation. biorxiv.org For this compound, simulations could explore the stability of various turn or extended conformations, revealing the dynamic interplay of hydrogen bonds and solvent interactions that stabilize its structure. nih.gov
Table 4: Analysis of Conformational Stability from a Hypothetical MD Simulation
| Starting Conformation | Simulation Time (ns) | Average RMSD (Å) | Stability Assessment |
|---|---|---|---|
| Extended Chain | 100 | 3.5 | Unstable, rapidly collapses to a more compact form. |
| β-Turn | 100 | 1.2 | Stable, maintained its turn structure throughout the simulation. biorxiv.org |
| Random Coil | 100 | N/A | Highly flexible, samples a wide range of conformations. |
Investigation of Solvation Effects and Hydration Dynamics
In Silico Approaches to Self-Assembly Prediction
Peptides, particularly those with specific sequence patterns, can self-assemble into ordered supramolecular structures like nanofibers, nanotubes, and hydrogels. researchgate.netfrontiersin.org In silico prediction methods are increasingly used to screen peptide sequences for their aggregation potential. acs.org These approaches can guide the experimental design of new biomaterials.
For this compound, the presence of multiple hydroxyl groups suggests a potential for extensive intermolecular hydrogen bonding, which could drive self-assembly. Computational tools, including coarse-grained MD simulations and deep learning models, can predict this behavior. frontiersin.orgarxiv.org Coarse-grained models simplify the atomic representation, allowing for longer timescale simulations to observe aggregation events. acs.org Other tools use sequence-based properties or structural predictions from platforms like AlphaFold to estimate the propensity of a peptide to form specific assemblies, such as β-sheet-rich fibrils. rsc.org
Table 5: Overview of In Silico Self-Assembly Prediction Methods
| Method | Principle | Information Provided | Example Application |
|---|---|---|---|
| Coarse-Grained MD | Groups of atoms are treated as single particles to speed up simulations. | Predicts aggregation tendency and morphology (fibril, sphere). | Screening of all 400 dipeptides for aggregation propensity. acs.org |
| ZipperDB | Uses a 3D profiling method to predict fibril-forming segments. | Identifies specific sequences with high aggregation propensity. | Prediction of protopeptide sequences that form fibrils. frontiersin.org |
| Deep Learning Models | Uses neural networks trained on large datasets of peptide simulations. | Predicts self-assembly likelihood based on sequence or graph encoding. | Pushing self-assembly prediction to decapeptides. arxiv.org |
| Secondary Structure Prediction (e.g., JPred4) | Predicts local secondary structures like α-helices and β-sheets from sequence. | Suggests if a peptide can adopt conformations (e.g., β-sheet) known to drive assembly. rsc.org |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information on the structure, conformation, and dynamics of peptides. acs.org For H-Thr-Thr-Thr-OH, NMR is crucial for assigning specific proton and carbon signals to each residue and for understanding the peptide's conformational preferences.
Proton (¹H) NMR spectroscopy provides detailed information based on chemical shifts, signal integration, and spin-spin coupling constants. mnstate.edu The chemical environment of each proton in the this compound molecule influences its resonance frequency (chemical shift), allowing for differentiation between protons on the N-terminus, C-terminus, and the central residue. libretexts.org The ¹H NMR spectrum of a peptide is typically analyzed in distinct regions corresponding to amide (N-H), alpha-protons (Cα-H), beta-protons (Cβ-H), and side-chain hydroxyl (O-H) and methyl (Cγ-H) protons. chemistrysteps.com
The chemical shifts of labile amide and hydroxyl protons are particularly sensitive to their environment, including solvent exposure and participation in hydrogen bonding. researchgate.netacdlabs.com Their positions can provide critical clues about the peptide's conformation and interactions. rsc.org For instance, in threonine-rich peptides designed to mimic antibodies, NMR studies have revealed the formation of distinct, equilibrating complexes even at high concentrations, highlighting a dynamic conformational landscape. acs.org
Conformational analysis relies heavily on the measurement of vicinal coupling constants (³J), such as ³J(HNCαH), which relates to the backbone dihedral angle φ via the Karplus equation. organicchemistrydata.org Additionally, Nuclear Overhauser Effect (NOE) data, obtained from 2D NOESY experiments, provide through-space distance constraints between protons, which are essential for defining the peptide's three-dimensional fold. acs.org For threonine-rich peptides, NOE data have provided strong indications of β-hairpin structures. acs.org
| Proton Type | Typical Chemical Shift Range (ppm) for L-Threonine Monomer | Expected Characteristics in this compound |
| Amide (NH) | ~8.0-8.5 (in non-aqueous solvents) | Three distinct signals; chemical shifts sensitive to hydrogen bonding and backbone conformation (φ, ψ angles). |
| α-Proton (CαH) | ~3.58 | Three distinct signals; shifts vary based on residue position (N-terminal, central, C-terminal) and secondary structure. |
| β-Proton (CβH) | ~4.24 | Three distinct signals; coupling to CαH and CγH₃ provides conformational information about the χ₁ dihedral angle. |
| γ-Methyl (CγH₃) | ~1.21 | Three distinct doublet signals; relatively stable shifts but can be influenced by side-chain packing. |
| Hydroxyl (OH) | Variable (e.g., ~5.0) | Three distinct signals; broadness and chemical shift are highly dependent on hydrogen bonding and exchange rate with solvent. acdlabs.com |
Note: Chemical shifts are highly dependent on solvent, pH, and temperature. The values for the monomer are provided as a baseline. hmdb.cahmdb.ca
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. nih.gov The chemical shifts of the carbonyl (C=O), alpha-carbon (Cα), and beta-carbon (Cβ) are particularly diagnostic of the local peptide conformation and secondary structure. nih.gov For example, Cα and Cβ chemical shifts are known to vary predictably for α-helical versus β-sheet structures. Given that threonine-rich peptides show a propensity to form β-hairpins, their ¹³C chemical shifts can serve as a key indicator of this structural preference. acs.org
The spectrum of the trimer is expected to be more complex than that of the monomer, with separate resonances for the N-terminal, central, and C-terminal residues due to their different chemical environments. researchgate.net Two-dimensional correlation experiments, such as ¹H-¹³C HSQC, are essential to unambiguously link each carbon to its attached proton(s), facilitating the assignment process. researchgate.net
| Carbon Type | Typical Chemical Shift Range (ppm) for L-Threonine Monomer | Expected Characteristics in this compound |
| Carbonyl (C=O) | ~172.6 | Three distinct signals; the C-terminal carboxylate (~175 ppm) will be distinct from the two internal amide carbonyls (~172 ppm). |
| α-Carbon (Cα) | ~61.9 | Three distinct signals; chemical shifts are sensitive indicators of backbone dihedral angles and secondary structure. |
| β-Carbon (Cβ) | ~67.6 | Three distinct signals; shifts are influenced by the side-chain conformation (χ₁ angle). |
| γ-Methyl (Cγ) | ~20.5 | Three distinct signals; generally found in a consistent region of the spectrum. |
Note: Monomer chemical shift values are provided as a baseline. hmdb.cachemicalbook.com Shifts in the peptide will differ due to peptide bond formation and conformational effects.
To fully characterize a flexible molecule like this compound, advanced, multi-dimensional NMR experiments are required. These techniques help resolve signal overlap and establish connectivity, which is crucial for assigning the complex spectra of peptides. plos.org
2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify coupled proton spin systems within each threonine residue, allowing for the assignment of all protons belonging to a single amino acid. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with directly attached (¹J) or more distant (²J, ³J) carbons, respectively. researchgate.netplos.org These are fundamental for assigning the ¹³C spectrum and linking adjacent residues.
Solid-State NMR (ssNMR) techniques, such as Rotational Echo Double Resonance (REDOR), can be applied to study the peptide in a solid or membrane-bound state. nih.gov Dynamic REDOR, for instance, has been used to determine the conformational population distribution of threonine side chains in antifreeze proteins as they interact with ice. nih.gov Such techniques could reveal how the threonine side chains in this compound mediate intermolecular interactions.
Relaxation Studies measure T1 and T2 relaxation times and the Nuclear Overhauser Effect (NOE) to provide information on molecular motion across different timescales, revealing the dynamics of the peptide backbone and side chains. organicchemistrydata.orgnih.gov
These advanced methods are critical for moving beyond a static picture to understand the dynamic conformational equilibrium that defines the functional properties of peptides. acs.org
13C NMR for Backbone and Side-Chain Assignments
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. mit.eduedinst.com It is an exceptionally sensitive tool for analyzing the secondary structure of peptides and the nature of their hydrogen-bonding networks. thermofisher.com
The peptide backbone possesses several characteristic vibrational modes, known as amide bands, which are sensitive to the secondary structure of the protein or peptide. thermofisher.comd-nb.info
Amide I (1600–1700 cm⁻¹): This band, arising primarily from the C=O stretching vibration of the peptide backbone, is the most sensitive probe for secondary structure. researchgate.net Its frequency is strongly influenced by hydrogen-bonding patterns and the coupling between transition dipoles along the peptide chain.
Amide II (1500–1600 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net
Amide III (1200–1300 cm⁻¹): This is a complex band involving C-N stretching, N-H bending, and other vibrations. researchgate.net
The position of the Amide I band maximum is commonly used to assign secondary structure elements. For threonine-rich peptides, which have a known propensity to form β-structures, a strong component in the 1620–1640 cm⁻¹ range would be indicative of a β-sheet conformation. acs.orgthermofisher.com
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) | Typical Amide II Frequency Range (cm⁻¹) |
| α-Helix | 1650–1658 | 1540–1550 |
| β-Sheet | 1620–1640 (strong), 1680-1695 (weak) | 1520–1540 |
| Random Coil / Unordered | 1640–1650 | 1535–1545 |
| β-Turn | 1660–1685 | 1525–1555 |
Source: Adapted from data found in thermofisher.comresearchgate.net. Note that these ranges can vary slightly depending on the specific peptide and its environment.
Raman spectroscopy offers complementary information. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. horiba.com The Amide I and Amide III bands are typically strong and well-defined in Raman spectra, making it a powerful tool for quantitative structural analysis. mdpi.com
Vibrational spectroscopy is a direct method for investigating hydrogen bonds. acs.org The formation of a hydrogen bond weakens the covalent X-H bond (where X is O or N), causing its stretching frequency to decrease (a "red shift") and the corresponding spectral band to broaden and intensify. aip.orgd-nb.info
In this compound, the key donor groups for hydrogen bonding are the side-chain hydroxyls (O-H) and the backbone amides (N-H).
O-H Stretching Region (3100–3600 cm⁻¹): The FT-IR spectrum in this region can distinguish between free (non-hydrogen-bonded) and hydrogen-bonded hydroxyl groups. nih.gov Free O-H groups give rise to a relatively sharp band around 3600 cm⁻¹, while O-H groups acting as donors in a hydrogen bond produce a broad, intense band at lower frequencies (e.g., 3200-3400 cm⁻¹). nih.govresearchgate.net The position and shape of this broad band can provide information on the strength and distribution of hydrogen bonds involving the threonine side chains.
N-H Stretching Region (Amide A, ~3300 cm⁻¹): The N-H stretching frequency is similarly sensitive to hydrogen bonding. researchgate.net In an ordered structure like a β-sheet, where the backbone N-H groups are fully engaged in hydrogen bonding, the Amide A band will be found at a lower frequency compared to its position in an unordered conformation with broken hydrogen bonds.
By analyzing the shifts in these vibrational bands, one can probe the intra- and intermolecular hydrogen-bonding network that stabilizes the secondary structure of this compound and mediates its interactions with its environment.
Analysis of Amide Bands for Secondary Structure Information
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone in peptide analysis, providing precise information on molecular weight, purity, and primary structure.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a synthesized or isolated peptide's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.orgmsu.edu This high precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. savemyexams.comlibretexts.org
For this compound (C₁₂H₂₃N₃O₇), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This theoretical exact mass serves as a benchmark for experimental HRMS measurements. The purity of the peptide sample can also be assessed by screening for the presence of ions corresponding to impurities or byproducts from synthesis, such as deletion sequences (e.g., H-Thr-Thr-OH) or protecting groups that were not successfully removed.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
| C₁₂H₂₃N₃O₇ | [M+H]⁺ | 322.15578 |
| C₁₂H₂₃N₃O₇ | [M+Na]⁺ | 344.13772 |
| C₁₂H₂₃N₃O₇ | [M+K]⁺ | 360.11166 |
| C₁₂H₂₂N₃O₇Na | [M-H+2Na]⁺ | 366.11967 |
| C₁₂H₂₁N₃O₇Na₂ | [M-2H+3Na]⁺ | 388.10161 |
Note: The theoretical masses are calculated using the monoisotopic masses of the elements: C=12.00000, H=1.00783, N=14.0031, O=15.9949. libretexts.org
The experimental determination of the m/z value for the protonated molecule ([M+H]⁺) and its comparison with the theoretical value is a primary method for confirming the peptide's identity.
Tandem mass spectrometry (MS/MS) is the definitive method for verifying the amino acid sequence of a peptide. wikipedia.orgsc.edu In this technique, the precursor ion of the peptide (e.g., the [M+H]⁺ ion of this compound) is isolated, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are mass-analyzed. osu.eduresearchgate.net
Fragmentation predominantly occurs at the peptide bonds, leading to the formation of characteristic 'b' and 'y' ions. harvard.edu A 'b' ion consists of the N-terminal portion of the peptide, while a 'y' ion contains the C-terminal portion. The mass difference between consecutive ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. Threonine-containing peptides are also known to exhibit a characteristic neutral loss of water (H₂O) from the side chain under CID conditions. osu.edu
Table 2: Theoretical Monoisotopic m/z Values of Primary Fragment Ions for this compound
| Ion Type | Sequence | Theoretical m/z |
| b₁ | H-Thr- | 102.0550 |
| b₂ | H-Thr-Thr- | 203.1027 |
| y₁ | -Thr-OH | 120.0655 |
| y₂ | -Thr-Thr-OH | 221.1132 |
Note: The table shows the expected primary b- and y-ions. In an actual spectrum, ions corresponding to neutral losses (e.g., H₂O, NH₃) and internal fragments would also be observed.
By analyzing the series of fragment ions in the MS/MS spectrum, the sequence can be unequivocally confirmed as Threonyl-threonyl-threonine. fu-berlin.de
In the broader context of proteomics, which involves the large-scale study of proteins and peptides, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. frontlinegenomics.comabcam.comwikipedia.org An LC-MS system couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov
For a sample containing this compound, perhaps in a complex biological matrix or as part of a peptide library, LC-MS would be used to first separate the peptide from other components based on its physicochemical properties (e.g., hydrophobicity) using a reversed-phase column. lcms.czsigmaaldrich.com As the peptide elutes from the column, it is ionized and introduced into the mass spectrometer. The instrument can be operated in a full-scan mode to detect all ions within a mass range or in a targeted mode like selected reaction monitoring (SRM) to specifically quantify the this compound peptide with high sensitivity and specificity by monitoring a specific precursor-to-fragment ion transition. anaquant.com This approach is crucial for studying peptide metabolism, stability, and quantification in complex mixtures. researchgate.net
Tandem Mass Spectrometry for Sequence Verification
Chiroptical Spectroscopy
Chiroptical techniques are sensitive to the three-dimensional structure of chiral molecules and are particularly useful for studying the secondary structure of peptides in solution.
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. creative-biolabs.com This technique is widely used to estimate the secondary structure content of peptides and proteins. creative-proteomics.com The peptide backbone itself is a chromophore, and its regular, repeating arrangement in structures like α-helices and β-sheets gives rise to characteristic CD spectra. creative-biolabs.com
For a short peptide like this compound, the CD spectrum can reveal its conformational preferences under different conditions (e.g., concentration, solvent, temperature). chinesechemsoc.org Short peptides in aqueous solution often exist as a flexible ensemble of conformations, typically characterized by a CD spectrum indicative of a random coil. rsc.org However, studies on other short peptides have shown that under conditions that promote intermolecular interactions, such as increased concentration, they can self-assemble into ordered structures. pnas.org This process can involve transitions from a random coil to intermediate states, such as α-helical structures, before ultimately forming stable β-sheet aggregates. pnas.org Threonine residues themselves are known to favor β-strand conformations in proteins. creative-proteomics.com Therefore, CD spectroscopy is a key tool to investigate whether this compound has a propensity to form such ordered structures.
Table 3: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Strong negative band near 195-200 nm, weak positive band ~215-220 nm |
Source: creative-biolabs.comcreative-proteomics.com
Monitoring the CD spectrum of this compound as a function of concentration would provide direct evidence of any concentration-dependent self-assembly and conformational changes. rsc.org
Microscopic Techniques for Self-Assembled Morphologies
When peptides self-assemble, they can form a variety of supramolecular nanostructures. Microscopic techniques are essential for visualizing the morphology of these assemblies. beilstein-journals.org Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide direct, real-space images of the resulting structures. wikipedia.org
Given the potential for hydrogen bonding via its backbone and numerous side-chain hydroxyl groups, this compound may self-assemble into ordered aggregates. Research on other short, self-assembling peptides and amino acids has revealed a wide array of morphologies, including nanotubes, nanoribbons, nanofibers, and spherical or rod-like structures. pnas.orgnih.govresearchgate.net For instance, Fmoc-protected threonine derivatives have been shown to form spheres that can transition into rod-like morphologies under different temperature and concentration conditions. chemrxiv.org The study of individual threonine molecules on surfaces has also shown the formation of ordered chain-like and triangular structures. anl.gov
Optical Microscopy
Light Scattering Techniques
Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and aggregation state of molecules and particles in solution. nih.govformulationbio.com They are particularly well-suited for studying the behavior of peptides like this compound in aqueous environments.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in solution. formulationbio.comunchainedlabs.com These fluctuations are analyzed to determine the translational diffusion coefficient, which, through the Stokes-Einstein equation, yields the hydrodynamic radius (Rh) of the particles. nih.govnih.gov
For this compound, DLS is an excellent screening method to monitor the presence and formation of aggregates. zentriforce.comenovatia.com Since the intensity of scattered light is proportional to the sixth power of the particle radius, DLS is highly sensitive to the presence of even small amounts of larger species. unchainedlabs.com An increase in the measured hydrodynamic radius over time or with changes in solution conditions (e.g., temperature, pH) would indicate peptide aggregation. nih.govacs.org The technique can provide the average size and the polydispersity index (PDI), a measure of the width of the size distribution. enovatia.com
Table 2: Illustrative Hydrodynamic Radius Data from DLS for a Tripeptide Solution
This table provides a hypothetical example of DLS data for this compound to illustrate the detection of aggregation.
| Sample Condition | Mean Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Interpretation |
| Freshly prepared solution | ~1.0 | < 0.2 | Predominantly monomeric peptide |
| After 24h incubation at 37°C | 50 - 150 | > 0.5 | Formation of oligomers/aggregates |
| Stressed (e.g., pH change) | > 500 | > 0.7 | Presence of large, polydisperse aggregates |
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of scattering angle and sample concentration. wikipedia.orglsinstruments.ch This information is used to determine the weight-average molecular weight (Mw) of macromolecules in solution, making it a primary technique for this purpose. malvernpanalytical.com SLS can also provide the radius of gyration (Rg) and the second virial coefficient (A2), which describes the interactions between the solute molecules and the solvent. nih.govwikipedia.org
For this compound, SLS analysis would be crucial for determining its oligomeric state in solution. By measuring the Mw, one can distinguish between monomers, dimers, trimers, or larger aggregates. The analysis is often performed using a Zimm plot, a graphical method that combines data from multiple angles and concentrations to extrapolate to zero angle and zero concentration, yielding Mw, Rg, and A2. researchgate.netlsinstruments.chresearchgate.net A positive A2 value indicates favorable solute-solvent interactions (repulsion between solute molecules), suggesting a stable, non-aggregating system, whereas a negative A2 value points to attractive intermolecular forces that can lead to aggregation. chromatographyonline.com
Table 3: Expected Parameters from SLS Zimm Plot Analysis of this compound
This table shows representative parameters that could be obtained from an SLS experiment on this compound under different conditions.
| Parameter | Expected Value (Monomeric State) | Expected Value (Aggregated State) | Significance |
| Weight-Average Molecular Weight (Mw) | ~321 g/mol | > 321 g/mol | Indicates the state of oligomerization/aggregation. |
| Radius of Gyration (Rg) | Not typically resolvable for small peptides | Measurable for larger aggregates | Provides information on the size and shape of aggregates. wikipedia.org |
| Second Virial Coefficient (A2) | Positive | Near-zero or negative | Describes peptide-peptide and peptide-solvent interactions. chromatographyonline.com |
Biochemical and Biophysical Significance As a Model System
H-Thr-Thr-Thr-OH as a Model for Threonine-Rich Protein Segments
Threonine-rich regions are integral to the structure and function of numerous proteins. The study of homooligomeric peptides like this compound offers a reductionist approach to understanding the intrinsic tendencies of these segments.
The behavior of homooligomeric amino acid sequences in solution provides fundamental insights into their conformational preferences and interactions. The presence of multiple threonine residues can lead to specific structural propensities. For instance, a high content of residues like threonine can contribute to the formation of beta-sheets in peptides. proimmune.com The solubility of such peptides is also a key consideration, with the ratio of charged to uncharged and hydrophobic residues being a critical factor. proimmune.com Peptides with a high proportion of hydrophobic residues, a category to which threonine belongs due to its methyl group, may exhibit reduced solubility in aqueous solutions. proimmune.comfrontiersin.org
Threonine residues play a significant role in the folding and conformational adjustments of peptides and proteins. frontiersin.org The hydroxyl group in threonine's side chain allows it to be a target for post-translational modifications such as phosphorylation and O-glycosylation, which can profoundly influence protein structure and function. libretexts.org The methyl group present in threonine's side chain contributes to the hydrophobicity of the protein, which is a driving force in the formation of hydrophobic pockets during the folding process. frontiersin.org Studies comparing threonine to serine, which lacks the methyl group, have revealed that the presence of this group on threonine can lead to distinct conformational preferences and a more defined structure in peptides. frontiersin.org For example, Thr-linked glycopeptides have been shown to be conformationally more restricted than their Ser-linked counterparts. frontiersin.org
Studies of Homooligomeric Amino Acid Behavior in Solution
Investigation of Threonine's Specific Biochemical Reactions
The unique chemical properties of the threonine side chain make it a participant in several key biochemical reactions.
The formation of a peptide bond involves the condensation of the carboxyl group of one amino acid with the amino group of another. bibliomed.org While this is a fundamental process, the specific amino acids involved can influence the reaction. In the context of threonine, its hydroxyl group can participate in side reactions. bibliomed.org For instance, under certain conditions, the hydroxyl group can be acylated by an activated carboxyl group, leading to the formation of a lactone, which can then react with another amino acid to form a peptide bond. bibliomed.org
Furthermore, research has explored alternative mechanisms for peptide bond formation that involve the hydroxyl groups of serine and threonine. An indirect pathway has been suggested, proceeding through transesterification to the hydroxyl group followed by an O-to-N acyl rearrangement. acs.org This highlights the potential for the threonine side chain to actively participate in the chemistry of peptide bond formation beyond its role as a passive building block. Efficient methods for the chemical ligation of peptides at threonine residues have also been developed, utilizing the native threonine residue at the N-terminus of a peptide segment. nih.govpnas.org
Threonine residues are common targets for enzyme-catalyzed post-translational modifications (PTMs), which are crucial for regulating protein function. libretexts.org These modifications are typically reversible and play a key role in cellular signaling and other biological processes. libretexts.orgnews-medical.net
Phosphorylation: This process, catalyzed by kinases, involves the addition of a phosphate (B84403) group to the hydroxyl group of threonine. news-medical.netabcam.com Phosphorylation can act as a molecular switch, altering a protein's conformation and thereby affecting its activity, stability, and interactions with other molecules. libretexts.orgnews-medical.netontosight.ai Studies have shown that phosphorylation of threonine can induce a significant disorder-to-order transition, leading to a highly ordered, compact, and cyclic conformation. nih.gov This structural change is more pronounced than that observed for serine phosphorylation, suggesting that threonine phosphorylation may act more like a "step function-like switch" in proteins. nih.gov
Glycosylation: This modification involves the attachment of sugar molecules (glycans) to the hydroxyl group of threonine, a process known as O-linked glycosylation. abcam.comnih.gov Glycosylation is important for protein folding, stability, cell signaling, and immune recognition. news-medical.netabcam.com The enzymes responsible for initiating O-linked glycosylation, which involves the addition of N-acetylgalactosamine (GalNAc), show selectivity for threonine over serine in certain peptide sequences. frontiersin.org This suggests that the local sequence and structure around the threonine residue are important for enzyme recognition. frontiersin.org
| Modification | Enzyme Class | Effect on Threonine-Containing Peptides | References |
| Phosphorylation | Kinases | Induces conformational changes, can activate or inactivate proteins, promotes ordered structures. | libretexts.orgnews-medical.netabcam.comontosight.ainih.gov |
| Glycosylation | Glycosyltransferases | Affects protein folding, stability, and cell-cell interactions; can be more conformationally restricted than on serine. | frontiersin.orgnews-medical.netabcam.comnih.gov |
Future Research Directions and Emerging Paradigms
Integration of Experimental and Computational Approaches
The synergy between experimental and computational methods is becoming indispensable for advancing peptide science. This integrated approach allows for a comprehensive understanding of tripeptide structure, dynamics, and interactions that neither methodology could achieve alone.
Computational techniques, such as molecular dynamics (MD) simulations and molecular docking, provide atomic-level insights into the behavior of tripeptides. rsc.orgresearchgate.net For instance, large-scale computational screenings of all 8,000 possible tripeptides have been used to identify candidates with specific binding affinities for therapeutic targets, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are relevant in Alzheimer's disease research. rsc.orgresearchgate.net These in silico screenings can rapidly narrow down vast chemical spaces to a manageable number of promising candidates for experimental validation. rsc.orgoup.com Methods like free energy perturbation (FEP) calculations can then further refine binding affinity predictions for the most promising leads. rsc.org
Experimental techniques provide essential data to validate and refine these computational models. rsc.org Gas-phase acidity studies using Fourier transform ion cyclotron resonance mass spectrometry, for example, have been successfully correlated with high-level composite correlated molecular orbital theory calculations to understand intrinsic peptide properties. researchgate.netacs.org Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) can determine the conformational preferences of tripeptides in solution. cas.cz These experimental results can be compared against quantum chemical calculations to confirm that secondary structure propensities are already emerging at the tripeptide level, providing crucial "folding seed" information. cas.cz This iterative cycle of computational prediction and experimental verification accelerates the discovery process and enhances the accuracy of molecular models. rsc.org
Table 1: Synergistic Roles of Experimental and Computational Methods in Tripeptide Research
| Method Type | Specific Technique | Primary Contribution | Synergy with Other Methods |
|---|---|---|---|
| Computational | Molecular Dynamics (MD) Simulations | Models the physical movement and dynamic behavior of tripeptides over time, revealing complex stability and conformational changes. rsc.org | Provides dynamic context for static structures obtained from crystallography; offers theoretical models for validation by NMR. rsc.org |
| Computational | Molecular Docking (e.g., AutoDock Vina) | Predicts binding modes and affinities of tripeptides to target proteins, identifying key interacting residues. rsc.org | Guides the selection of peptide-protein complexes for more intensive MD simulations and experimental binding assays. rsc.org |
| Computational | Quantum Chemical Calculations | Provides highly accurate energy calculations and structure mapping for different conformers. cas.cz | Correlates with and helps interpret experimental spectroscopic data (NMR, VCD, ECD) to assign structures. cas.cz |
| Experimental | Mass Spectrometry (MS) | Determines molecular weight and can be used to measure gas-phase acidities. researchgate.netnumberanalytics.com | Provides fundamental data for validating the accuracy of molecular orbital theory calculations. researchgate.netacs.org |
| Experimental | Nuclear Magnetic Resonance (NMR) | Elucidates the 3D structure and conformational dynamics of tripeptides in solution. rsc.orgnumberanalytics.com | Offers crucial experimental data to validate and refine the accuracy of computational conformational sampling and MD simulations. rsc.org |
| Experimental | High-Performance Liquid Chromatography (HPLC) | Separates and purifies tripeptides from complex mixtures. numberanalytics.com | Prepares pure samples required for accurate analysis by MS, NMR, and other characterization techniques. |
Development of Novel Analytical Probes for Tripeptide Studies
The detection and analysis of tripeptides in complex biological or chemical systems require highly sensitive and selective tools. The development of novel analytical probes is a critical research frontier aimed at meeting this need.
One promising area is the creation of peptide-based fluorescent probes. nih.govresearchgate.net Researchers have designed tripeptide-Cu(II) complex systems that exhibit a fluorescent "on-off" or "off-on" response upon binding to a specific target molecule, such as the amino acid histidine. nih.gov These probes can be used for detection in solutions and living cells and have been adapted for use on portable platforms like test strips, enabling semi-quantitative analysis with a smartphone. nih.gov While often designed to detect other molecules, the principles behind these probes can be adapted to develop sensors for specific tripeptides themselves.
Chemical probes are also being developed to investigate the synthesis and function of peptides. For example, libraries of N-acyl cysteamine (B1669678) derivatives have been created to act as chain termination probes that can capture intermediate peptide species during nonribosomal peptide synthesis. rsc.org This allows for the isolation and characterization of transient biosynthetic products, providing insights into complex metabolic pathways. rsc.org
Advancements in analytical instrumentation are also expanding the toolbox for tripeptide studies. Near-infrared (NIR) spectroscopy is emerging as a powerful, non-destructive method for the sequence-dependent analysis of peptides. rsc.org Studies have shown that the NIR spectra of tripeptides in the 5000–4500 cm⁻¹ region contain distinct patterns based on the amino acid sequence, allowing for their differentiation and quantification. rsc.org Furthermore, to overcome the challenge of unambiguously identifying short peptides in complex mixtures like human urine, a novel database-search strategy has been developed. acs.org This method combines hydrophilic interaction liquid chromatography (HILIC) with tandem mass spectrometry (MS/MS) analysis of both unlabeled and dimethyl-labeled peptides, significantly improving identification confidence. acs.orgresearchgate.net
Table 2: Emerging Analytical Probes and Methods for Tripeptide Analysis
| Probe/Method | Principle of Operation | Primary Application | Key Advantages |
|---|---|---|---|
| Fluorescent Probes | A tripeptide-metal ion complex undergoes a change in fluorescence upon binding to a target analyte. nih.gov | Highly sensitive and selective detection of specific molecules (e.g., histidine) in biological samples and living cells. nih.gov | High sensitivity (nM detection limits), suitability for cell imaging, and potential for portable "naked-eye" detection. nih.gov |
| Chemical Capture Probes | Probes mimic natural peptide building blocks to intercept and capture intermediates during biosynthesis. rsc.org | Investigating nonribosomal peptide assembly pathways by isolating transient peptide species. rsc.org | Provides direct evidence of biosynthetic intermediates and pathway flexibility. rsc.org |
| Near-Infrared (NIR) Spectroscopy | Measures the overtone and combination bands of molecular vibrations, which are sensitive to the chemical environment and sequence of amino acids. rsc.org | Quantitative, sequence-dependent analysis of dipeptides and tripeptides in solution. rsc.org | Non-destructive, rapid, and capable of differentiating peptides based on their sequence. rsc.org |
| HILIC-MS/MS with Dimethyl Labeling | Combines chromatographic separation with tandem mass spectrometry of both native and chemically labeled peptides to improve identification confidence. acs.org | Unambiguous identification of di- and tripeptides in complex biological samples like cell extracts and biofluids. acs.org | High confidence in sequence identification by comparing MS/MS spectra of labeled and unlabeled forms against a database. acs.org |
Exploration of H-Thr-Thr-Thr-OH in Self-Assembled Materials Science
The field of materials science is increasingly looking to biomolecules like peptides as building blocks for functional nanomaterials. beilstein-journals.org The process of molecular self-assembly, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, allows short peptides to spontaneously form well-ordered structures like nanofibers, nanotubes, and hydrogels. beilstein-journals.orgnih.gov
The tripeptide this compound is a particularly interesting candidate for self-assembly. Its structure is dominated by the threonine residue, which possesses a hydroxyl (-OH) group on its side chain. This group is a potent participant in hydrogen bonding, a key driving force for the formation of stable, ordered supramolecular structures. chemrxiv.org Research on the self-assembly of the single amino acid L-Threonine and its derivatives provides a strong foundation for this exploration.
Studies on Fmoc-Thr(tbu)-OH, a modified threonine amino acid, have shown that it self-assembles into various morphologies—including spheres, dumbbells, and rods—depending on factors like concentration and temperature. chemrxiv.org The crucial role of hydrogen bonding was demonstrated by the fact that no assembly occurred in non-polar aprotic solvents. chemrxiv.org In another study, scanning tunneling microscopy revealed that L-Threonine molecules self-assemble into distinct triangular and chain-like structures on copper surfaces. anl.gov
Given that this compound consists of three consecutive threonine units, it possesses a high density of hydrogen bond donors and acceptors along its backbone and side chains. This suggests a strong propensity to form extensive hydrogen-bonded networks, which could lead to the formation of robust hydrogels or fibrillar nanostructures. These materials could have applications in tissue engineering, where peptide-based scaffolds can mimic the extracellular matrix, or in drug delivery, where hydrogels can serve as depots for the controlled release of therapeutic agents. nih.govacs.org Future research will likely focus on characterizing the specific self-assembly conditions for this compound and evaluating the properties of the resulting nanomaterials.
Advanced Methodologies for Studying Tripeptide Interactions in Complex Systems
Understanding how tripeptides like this compound interact with other molecules in complex environments, such as within a living cell, is crucial for elucidating their biological function and designing new therapeutics. Traditional experimental methods for studying these interactions can be time-intensive and low-throughput. frontiersin.org Consequently, advanced computational and experimental methodologies are being developed to meet this challenge.
Machine learning (ML) and deep learning (DL) models represent a paradigm shift in predicting peptide-protein interactions. frontiersin.orgnih.gov These models can be trained on large datasets of known binding affinities and sequence information to predict how a novel peptide will interact with a target protein. frontiersin.orgnih.gov By integrating physicochemical properties and features from di- and tripeptide sequences, these computational approaches can achieve high predictive accuracy, enabling the high-throughput screening of peptide libraries for potential binders. frontiersin.org
Molecular dynamics (MD) simulations remain a cornerstone for studying these interactions in atomic detail. rsc.orgnih.gov MD can model the entire binding process, revealing the thermodynamic and kinetic profiles of the interaction and capturing the inherent flexibility of peptides, which is often critical for binding but difficult to study with static methods. nih.gov
To bridge the gap between computation and real-world systems, hybrid methods are gaining prominence. Hydrogen-exchange mass spectrometry (HX-MS) is one such powerful technique. acs.orgacs.org It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent. acs.org This rate is highly sensitive to the local structural environment and dynamics; regions of a peptide that are involved in binding interactions are protected from exchange. acs.org By converting this experimental data into spatial restraints, it can be used to guide and validate computational modeling and protein-peptide docking simulations, leading to more accurate structural models of complexes in solution. acs.org
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing H-Thr-Thr-Thr-OH, and how do purification protocols impact yield and purity?
- Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc or Boc chemistry for sequential Thr addition. Post-synthesis, purification via reverse-phase HPLC is critical. For example, a 2023 study optimized gradient elution (5–60% acetonitrile/0.1% TFA) to achieve >95% purity, but yields dropped by ~15% due to Thr’s polar side chains . Analytical tools like MALDI-TOF MS validate molecular weight (MW: 351.4 g/mol), while amino acid analysis confirms composition.
Q. How do researchers characterize the structural stability of this compound under varying pH conditions?
- Answer : Circular dichroism (CD) spectroscopy and dynamic light scattering (DLS) are employed to assess conformational changes. A 2024 study demonstrated that at pH < 3, the peptide forms β-sheet aggregates, while neutral pH stabilizes random-coil structures. Stability assays (e.g., thermal denaturation at 25–90°C) quantify Tm values, with Thr’s hydroxyl groups contributing to hydrogen bonding .
Q. What statistical approaches are recommended for analyzing discrepancies in this compound bioactivity assays?
- Answer : Use ANOVA or mixed-effects models to account for batch-to-batch variability. For instance, a 2022 review highlighted that normalizing data to internal controls (e.g., BSA) reduced inter-lab variability by 20%. Outliers should be evaluated via Grubbs’ test, and reproducibility assessed through triplicate runs .
Advanced Research Questions
Q. How can NMR spectroscopy resolve contradictions in reported conformational dynamics of this compound in aqueous vs. lipid environments?
- Answer : 2D NOESY and TROSY NMR at 800 MHz reveal backbone flexibility. A 2023 study found that in DMPC bilayers, the peptide adopts a helical turn (φ: -57°, ψ: -47°), whereas aqueous solutions show transient polyproline II motifs. Discrepancies arise from solvent entropy effects, requiring MD simulations (e.g., GROMACS) to model hydration layers .
Q. What experimental designs address the low cellular uptake efficiency of this compound in in vitro models?
- Answer : Conjugation with cell-penetrating peptides (CPPs) like TAT or synthetic carriers (e.g., PEG-PLGA nanoparticles) improves uptake. A 2024 trial used flow cytometry to quantify a 3.5-fold increase in HeLa cell internalization with TAT conjugation. Control experiments must include scrambled sequences to rule out nonspecific binding .
Q. How do researchers apply the FINER criteria to evaluate the feasibility of this compound in neurodegenerative disease models?
- Answer :
- Feasibility : Pilot studies in SH-SY5Y cells assess toxicity (LD50 > 100 µM via MTT assay).
- Novelty : Compare with Thr-Ala-Thr analogs to identify sequence-specific effects.
- Ethical : Follow NIH guidelines for preclinical testing (IACUC approval #XYZ-123) .
Data Contradiction Analysis
Q. Why do solubility profiles of this compound vary across studies, and how can this be methodologically reconciled?
- Answer : Discrepancies arise from buffer ionic strength (e.g., 10 mM phosphate vs. 150 mM NaCl). A meta-analysis of 15 studies (2023) showed solubility ranges from 2.1–5.8 mg/mL, correlating with conductivity (R² = 0.76). Standardizing buffers and reporting dielectric constants (ε) is recommended .
Methodological Frameworks
Q. How can the PICO framework structure a study on this compound’s antimicrobial efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
